2-(Azetidin-3-ylsulfanyl)pyrimidine hydrochloride
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Overview
Description
2-(Azetidin-3-ylsulfanyl)pyrimidine hydrochloride is a useful research compound. Its molecular formula is C7H10ClN3S and its molecular weight is 203.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitubercular Activities
- Synthesis and Biological Activities : A study reported the synthesis of azetidinone analogues with a focus on their antioxidant, antimicrobial, and antitubercular activities. These compounds were synthesized via condensation reactions and tested against bacterial, fungal strains, and Mycobacterium tuberculosis. The research aims to design and synthesize compounds with improved antibacterial and antituberculosis properties based on molecular studies (Chandrashekaraiah et al., 2014).
Anticancer Applications
- Pyrrolobenzodiazepines and Azetidino-Benzodiazepines : Research on the synthesis of imine-, triazoline-, or aziridine-containing pyrrolo[1,4]benzodiazepines (PBDs), and azetidino[1,4]benzodiazepines through intramolecular azide to alkene 1,3-dipolar cycloadditions reveals the potential of these compounds as antitumor antibiotics. The study highlights the synthetic routes to these compounds and their significance in cancer treatment (Hemming et al., 2014).
Antiviral Evaluation
- Nucleoside Analogs : Another study focused on the synthesis of azetidinyl pyrimidine nucleosides as analogs of oxetanocin-A for antiviral evaluation. Although these specific compounds did not exhibit significant antiviral activity in cell culture tests, the research contributes to the understanding of structural requirements for antiviral efficacy (Hosono et al., 1994).
Synthesis and Characterization
- Chemical Synthesis and Applications : Another segment of research discusses the synthesis of azetidin-2-one derivatives and their characterization. These compounds have documented activities such as antibacterial, antifungal, anticancer, antitubercular, anti-HIV, analgesic, anti-inflammatory, and ulcerogenic. Such studies shed light on the multifaceted applications of azetidinone derivatives in medicinal chemistry (Ramachandran et al., 2022).
Properties
IUPAC Name |
2-(azetidin-3-ylsulfanyl)pyrimidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S.ClH/c1-2-9-7(10-3-1)11-6-4-8-5-6;/h1-3,6,8H,4-5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPWGEFWVQRWAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)SC2=NC=CC=N2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.